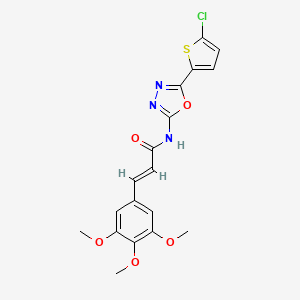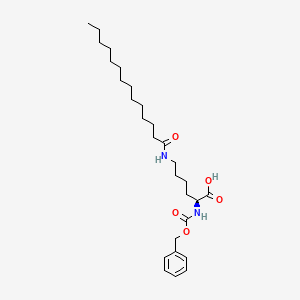![molecular formula C20H20N2O6S B2507587 Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921109-25-3](/img/structure/B2507587.png)
Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, is a complex molecule that may be related to various research efforts in the field of medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and synthetic methods that could be relevant for its synthesis and analysis.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including regioselective reactions, nucleophilic substitutions, and the introduction of various functional groups. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, as described in the first paper, involves a sequence of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, followed by methylation, oxidation, and bromination steps to achieve the desired product . Similarly, the preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine highlights the importance of regioselectivity and the conversion of functional groups to achieve the target molecule . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds features various substituents and functional groups that influence the overall conformation and properties of the molecule. For example, the ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate compound has a twisted pyrrolidine ring with an N-bound ethylcarboxylate and a C-bound 4-methoxyphenyl group . Understanding the molecular structure is crucial for predicting the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are indicative of the types of reactions that the compound of interest may undergo. Nucleophilic substitutions, regioselective reactions, and the introduction of acyl and methoxycarbonyl groups are common in the synthesis of these molecules . These reactions are essential for constructing the complex architecture of the compound and for potentially modifying its activity.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of this compound, they do offer insights into the properties of structurally related compounds. For instance, the presence of methoxycarbonyl and acetyl groups can affect the solubility and stability of the compound . The physical properties such as melting point, solubility, and crystallinity are influenced by the molecular structure and the nature of the substituents.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has demonstrated the use of related chemical structures in the synthesis of novel compounds, including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6-a]benzimidazoles, and related fused systems, highlighting its significance in expanding the library of heterocyclic compounds with potential biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial Activities
Some derivatives of related chemical structures have been investigated for their antimicrobial activities, underscoring the importance of such compounds in the development of new antimicrobial agents. This includes the synthesis and evaluation of pyridothienopyrimidines and pyridothienotriazines for their in vitro antimicrobial properties, contributing to the search for new therapeutic options against microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Chemical Properties and Reactions
The compound and its analogs have been explored for their chemical properties and reactions, facilitating the development of diverse synthetic routes and transformations. For instance, the study on heterocyclic derivative syntheses through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reveals the compound's utility in generating a variety of heterocyclic structures, which are valuable in medicinal chemistry and drug design (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Propriétés
IUPAC Name |
methyl 6-acetyl-2-[(4-methoxycarbonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-11(23)22-9-8-14-15(10-22)29-18(16(14)20(26)28-3)21-17(24)12-4-6-13(7-5-12)19(25)27-2/h4-7H,8-10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOWOKLDQFGGBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

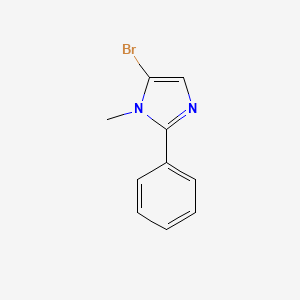
![4-{2-[2-(Trifluoromethyl)phenyl]cyclopropanecarbonyl}thiomorpholine-3-carbonitrile](/img/structure/B2507505.png)

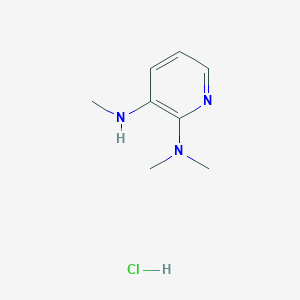
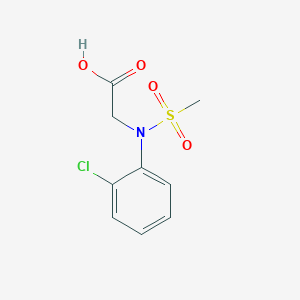
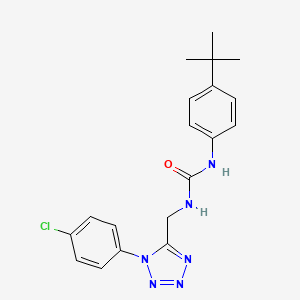
![7-chloro-2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2507515.png)
![2-Thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B2507517.png)
![3-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2507518.png)
![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507519.png)
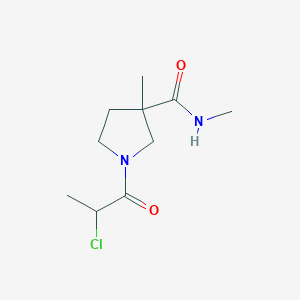
![2,2-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2507522.png)
